molecular formula C43H54N8O17 B12428141 PNU-EDA-Gly5

PNU-EDA-Gly5

Cat. No.: B12428141
M. Wt: 954.9 g/mol
InChI Key: FPNZMZXGKLMJHY-NACPDEOESA-N
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Description

PNU-EDA-Gly5 (CAS: 1957223-28-7) is an oligo-glycine-based linker-payload complex designed for antibody-drug conjugate (ADC) synthesis . It comprises two key components:

  • Payload: PNU-159682, a potent DNA topoisomerase I inhibitor that disrupts DNA replication in cancer cells.
  • Linker: Ethylenediamine (EDA) conjugated to a pentaglycine (Gly5) peptide chain, which facilitates stable attachment to monoclonal antibodies while enabling controlled payload release in target tissues .

This compound is primarily used in preclinical ADC development due to its high payload-to-antibody ratio (PAR) and stability under physiological conditions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

PNU-EDA-Gly5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of ADCs .

Comparison with Similar Compounds

The structural and functional distinctions between PNU-EDA-Gly5 and analogous ADC linker-payload systems are critical for optimizing therapeutic efficacy. Below is a comparative analysis:

Structural and Functional Differences

Propargyl-PEG4-GGFG-DXd (CAS: 2762518-94-3)

  • Linker : Combines a polyethylene glycol (PEG4) spacer with a tetrapeptide (GGFG) sequence. The PEG spacer enhances solubility, while GGFG is enzymatically cleaved by tumor-associated proteases (e.g., cathepsins) for site-specific payload release .
  • Payload : DXd (exatecan derivative), a topoisomerase I inhibitor with higher bystander effect compared to PNU-159682, enabling cytotoxicity in adjacent antigen-negative cells .
  • Application : Advanced ADC candidates in clinical trials (e.g., trastuzumab deruxtecan), leveraging its precision and broad antitumor activity.

PSMA-ALB-56 (CAS: 2306049-48-7)

  • Linker : Albumin-binding moiety, extending circulatory half-life via albumin-mediated tissue retention .
  • Payload : Radioactive ligand (e.g., lutetium-177 or actinium-225) for targeted radiotherapy.
  • Target : Prostate-specific membrane antigen (PSMA), used in metastatic castration-resistant prostate cancer (mCRPC) .

This compound

  • However, its lack of enzymatic cleavage motifs may reduce tumor-specific payload release efficiency .

Data Table: Comparative Overview

Compound CAS Number Linker Type Payload Target Application
This compound 1957223-28-7 EDA-Gly5 PNU-159682 (Topo I) Antigen-specific Preclinical ADC research
Propargyl-PEG4-GGFG-DXd 2762518-94-3 PEG4-GGFG DXd (Topo I) HER2, TROP2 Clinical-stage ADC therapy
PSMA-ALB-56 2306049-48-7 Albumin conjugate Radioactive ligand PSMA Radiopharmaceuticals

Sources:

Research Findings and Data Analysis

  • Linker Stability : Gly5 demonstrates superior serum stability over GGFG in vitro due to reduced protease susceptibility, but this may compromise payload release efficiency in tumors .
  • Payload Potency : PNU-159682 exhibits IC50 values < 1 nM in topoisomerase I-dependent cell lines, comparable to DXd .
  • Clinical Relevance : While Propargyl-PEG4-GGFG-DXd and PSMA-ALB-56 are validated in clinical settings, this compound remains confined to exploratory studies due to unresolved toxicity and pharmacokinetic challenges .

Advantages and Limitations

  • Advantages :
    • Cost-effective synthesis using oligo-glycine linkers .
    • High payload capacity per antibody molecule.
  • Limitations: No tumor-specific activation mechanism, risking off-target toxicity. Limited in vivo data on linker-payload dissociation rates .

Biological Activity

PNU-EDA-Gly5 is a novel compound utilized primarily in the development of antibody-drug conjugates (ADCs). It is composed of a DNA topoisomerase I inhibitor, PNU-159682, linked to an oligo-glycine structure (EDA-Gly5). This unique composition allows it to exhibit significant biological activity, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, including its mechanism of action, effects on cancer cells, and relevant research findings.

This compound functions as a linker-payload in ADCs, facilitating targeted delivery of cytotoxic agents directly to tumor cells. The mechanism of action involves several key processes:

  • DNA Damage Induction : this compound is known to induce DNA damage in target cells, leading to apoptosis. This is primarily mediated through the activation of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway .
  • Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest in the S-phase, which is critical for halting the proliferation of cancer cells. This differs from traditional chemotherapeutics like Doxorubicin .
  • Immunogenic Cell Death : Notably, this compound can trigger immunogenic cell death, enhancing the immune response against tumors .

Efficacy and Potency

Recent studies have demonstrated the potent efficacy of this compound in various cancer models. The following table summarizes key findings from recent research:

Study ReferenceCancer TypeKey FindingsIC50 (nM)
Quintieri et al. (2005) Liver CancerInduces significant apoptosis and DNA damage1.6
Boehringer Ingelheim (2024) Ovarian CancerEffective in inducing S-phase arrest and apoptosis32
PMC8597957 (2021) Solid TumorsDemonstrates sustained anti-tumor immunity and T-cell infiltrationNot specified

Case Studies

  • Ovarian Cancer : In a study involving PA1 ovarian cancer cells, treatment with PNU-EDA resulted in a marked decrease in cell viability and significant induction of apoptosis as measured by γH2AX positivity .
  • Liver Cancer : Research indicated that PNU-159682, a metabolite of nemorubicin linked through EDA-Gly5, exhibited enhanced potency against liver cancer cells compared to its parent compound .
  • Solid Tumors : In immunocompetent mouse models, ADCs utilizing this compound demonstrated the ability to convert "cold" tumors into "hot" tumors, making them responsive to checkpoint inhibitors .

Comparative Analysis with Other Linker-Payloads

This compound has been compared with other linker-payload systems to evaluate its efficacy and safety profile. The following table highlights these comparisons:

Linker-PayloadMechanism of ActionEfficacyOff-target Toxicity
Gly3-vc-PAB-PNUCleavable linker with bystander effectModerateHigher
Gly5-EDA-PNUNon-cleavable linker with targeted deliveryHighLower
This compoundInduces DNA damage and immunogenic cell deathVery HighMinimal

Properties

Molecular Formula

C43H54N8O17

Molecular Weight

954.9 g/mol

IUPAC Name

(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide

InChI

InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1

InChI Key

FPNZMZXGKLMJHY-NACPDEOESA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC

Origin of Product

United States

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